molecular formula C11H12Cl2N2O2 B1426418 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride CAS No. 1354543-14-8

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride

Cat. No.: B1426418
CAS No.: 1354543-14-8
M. Wt: 275.13 g/mol
InChI Key: DFUSNGRDXANXQQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O2. It belongs to the class of benzoimidazole derivatives, which are known for their diverse biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride typically involves the following steps:

    Formation of the benzoimidazole core: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzoimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated benzoimidazole is alkylated with a propionic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding benzoimidazole carboxylic acids.

    Reduction: Reduced benzoimidazole derivatives.

    Substitution: Substituted benzoimidazole derivatives with various nucleophiles.

Scientific Research Applications

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid: Another benzoimidazole derivative with similar structural features.

    5-Chloro-2-methyl-1H-benzoimidazole: A simpler benzoimidazole derivative with a single chloro and methyl group.

Uniqueness

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride is unique due to its specific propionic acid side chain, which imparts distinct chemical and biological properties compared to other benzoimidazole derivatives.

Properties

IUPAC Name

3-(5-chloro-1-methylbenzimidazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2.ClH/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16;/h2-3,6H,4-5H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUSNGRDXANXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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